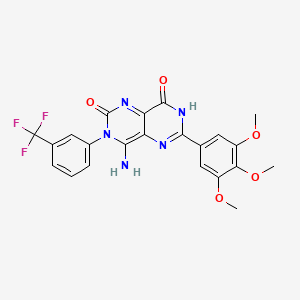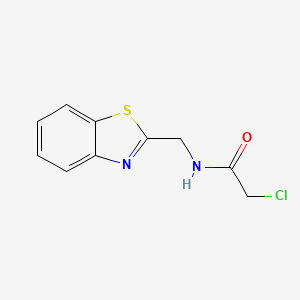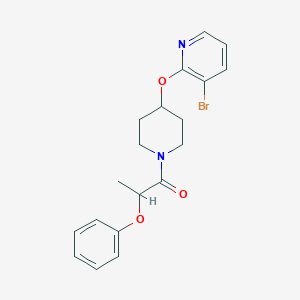
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential to serve as a therapeutic agent for various diseases. This compound is a small molecule that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
Research on related bromopyridine and piperidine compounds has explored various chemical transformations essential for creating complex organic molecules. For example, studies have shown that bromopyridinone derivatives can undergo the Favorsky rearrangement to yield products with potential utility in medicinal chemistry and synthetic organic chemistry. Such transformations are crucial for developing new synthetic pathways for pharmaceuticals and advanced materials (Krinitskaya, 1997).
Crystal Structure Analysis
Crystallographic studies on piperidine derivatives have provided insights into their molecular conformations, which is vital for understanding their reactivity and potential interactions with biological targets. For instance, the crystal structures of piperidine compounds have been analyzed to determine the effects of different substituents on their spatial arrangement, which can influence their pharmacological properties (Raghuvarman et al., 2014).
Antimicrobial Activity
The synthesis of novel pyrrolidin-3-cyanopyridine derivatives, including those related to bromopyridine and piperidine, has been investigated for their antimicrobial activity. These studies reveal that certain derivatives exhibit significant activity against a range of aerobic and anaerobic bacteria, highlighting their potential as leads for developing new antibacterial agents (Bogdanowicz et al., 2013).
Antioxidant Properties
Research into the catalytic oxidation of phenolic antioxidants by hindered piperidine compounds has shed light on their interactions during the thermal processing of polymers. This work contributes to our understanding of the stability and degradation mechanisms of polymers, which is crucial for improving the performance and longevity of polymeric materials (Allen, 1980).
Hyperbranched Polymers
The use of piperidine-4-one derivatives in the synthesis of hyperbranched polymers with a 100% degree of branching illustrates the versatility of these compounds in materials science. Such polymers have applications in coatings, adhesives, and as modifiers for enhancing the properties of composite materials (Sinananwanich et al., 2009).
Propiedades
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-14(24-15-6-3-2-4-7-15)19(23)22-12-9-16(10-13-22)25-18-17(20)8-5-11-21-18/h2-8,11,14,16H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQWBVRMUBVXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

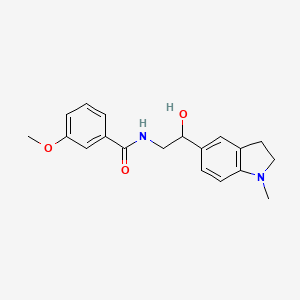
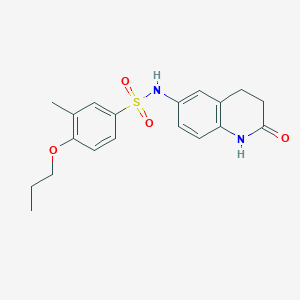
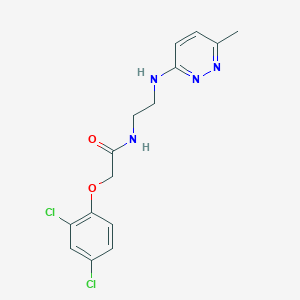
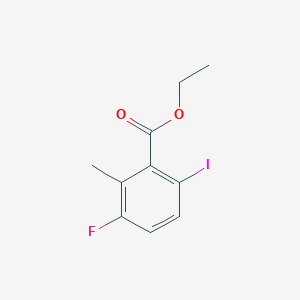

![6-Chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2584553.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2584557.png)

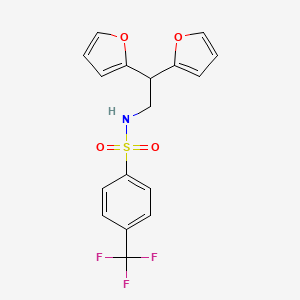
![2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2584560.png)
![1-[4-(4-{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B2584561.png)
